![molecular formula C14H14ClN3O B7557364 N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting CDK activity, N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell cycle progression, and the suppression of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide is its specificity for CDKs, which makes it a promising candidate for cancer treatment. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, including the development of more effective delivery methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide and its potential side effects.
Synthesis Methods
The synthesis of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form 2-chloro-4-(pyridin-4-ylmethylamino)benzaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide.
Scientific Research Applications
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(19)18-14-3-2-12(8-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNYLVJYRVKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

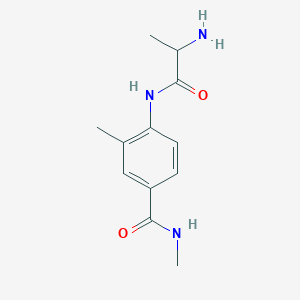
![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
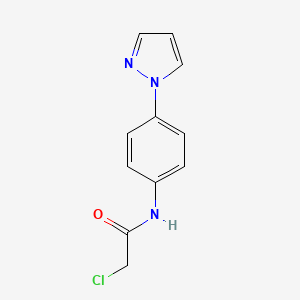
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
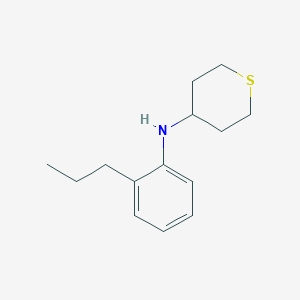
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)
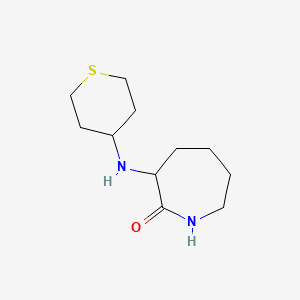
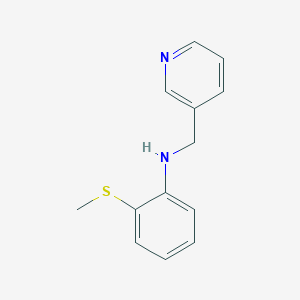
![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)